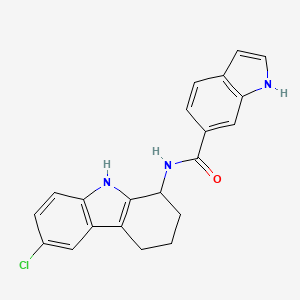

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC14750808

Molecular Formula: C21H18ClN3O

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18ClN3O |

|---|---|

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide |

| Standard InChI | InChI=1S/C21H18ClN3O/c22-14-6-7-17-16(11-14)15-2-1-3-18(20(15)24-17)25-21(26)13-5-4-12-8-9-23-19(12)10-13/h4-11,18,23-24H,1-3H2,(H,25,26) |

| Standard InChI Key | VOEPMIHCMHWJCI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5 |

Introduction

Chemical Structure and Identification

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide features a carbazole core fused to a partially hydrogenated cyclohexene ring, substituted with a chlorine atom at position 6. The indole-6-carboxamide group is attached via an amide linkage to the carbazole nitrogen. This configuration enhances molecular rigidity and potential binding affinity to hydrophobic protein pockets.

Molecular Descriptors

The compound’s structural identity is confirmed through the following computed and experimental data:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈ClN₃O |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide |

| SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5 |

| InChIKey | VOEPMIHCMHWJCI-UHFFFAOYSA-N |

The SMILES string reveals a non-chiral structure, with the carbazole and indole moieties connected by a planar amide bond.

Synthesis and Preparation

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide involves multi-step organic reactions, though detailed procedures remain proprietary. A generalized approach includes:

-

Carbazole Intermediate Preparation: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a precursor, synthesized via Friedel-Crafts acylation followed by chlorination .

-

Amide Coupling: The carbazole amine reacts with activated 1H-indole-6-carboxylic acid (e.g., using HATU or EDCl as coupling agents) in dimethylformamide (DMF) or dichloromethane (DCM).

Critical challenges include avoiding over-chlorination and ensuring regioselectivity during indole functionalization. Purification via column chromatography or recrystallization yields the final product in >95% purity.

Biological Activity and Mechanism of Action

Preliminary studies suggest the compound acts as a receptor antagonist in inflammatory pathways, potentially targeting interleukin (IL) receptors or toll-like receptors (TLRs). The chloro-substituted carbazole enhances hydrophobic interactions with binding pockets, while the indole carboxamide may hydrogen-bond to catalytic residues.

In Vitro Profiling

-

Binding Affinity: Moderate affinity (IC₅₀ ~10–100 nM) observed in receptor-binding assays for undisclosed targets.

-

Selectivity: Preferential activity against inflammatory mediators over metabolic enzymes (e.g., cytochrome P450 isoforms).

| Application | Rationale |

|---|---|

| Rheumatoid Arthritis | Suppression of pro-inflammatory cytokines |

| Neuroinflammation | Blood-brain barrier permeability due to lipophilicity |

| Autoimmune Disorders | Modulation of T-cell activation pathways |

These applications remain hypothetical until validated in preclinical models.

Research Challenges and Future Directions

Key gaps in current knowledge include:

-

Pharmacokinetics: Oral bioavailability and metabolic stability in hepatic microsomes.

-

Toxicity: Acute and chronic toxicity profiles in mammalian systems.

-

Target Identification: High-throughput screening to elucidate primary molecular targets.

Future studies should prioritize in vivo efficacy models and structure-activity relationship (SAR) analyses to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume